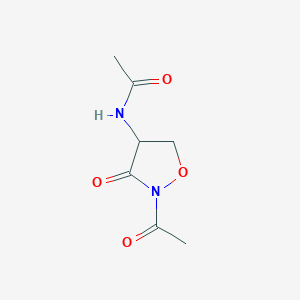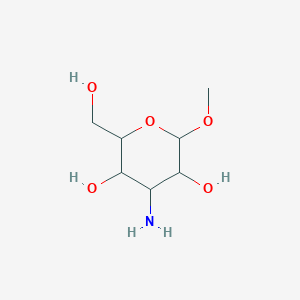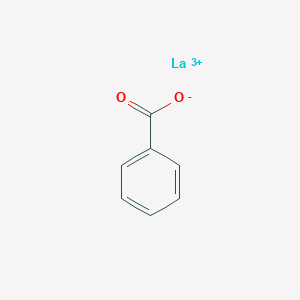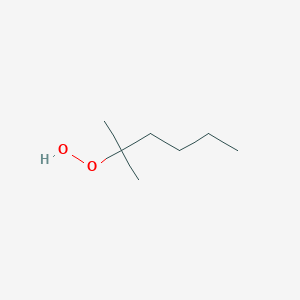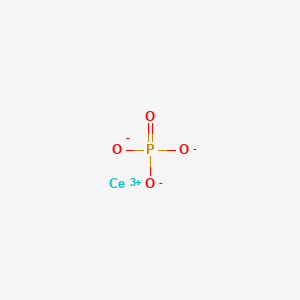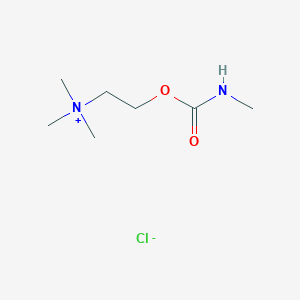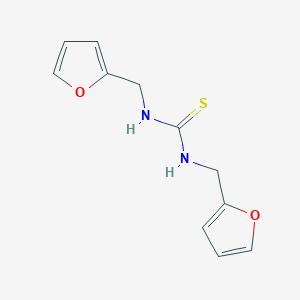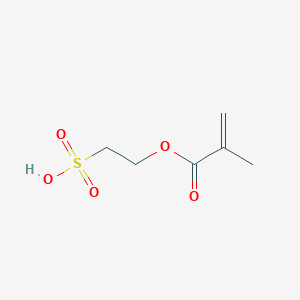
2-Sulfoethyl methacrylate
Übersicht
Beschreibung
2-Sulfoethyl methacrylate is a methacrylate polymer with a sulfonyl functional group. The sulfonyl group contributes to the polymer's hydrophilicity due to its large dipole moment and high dielectric constant. This chemical structure is somewhat underexplored in terms of its potential to render surfaces hydrophilic. Research on methacrylate polymers containing sulfonyl groups, such as sulfolane, methylsulfone, and ethylsulfone, has shown these materials can significantly impact hydrophilicity, thermal properties, and wetting behaviors on various surfaces (Fujii & McCarthy, 2016).
Synthesis Analysis
Synthesis of 2-sulfoethyl methacrylate and its derivatives often involves esterification and polymerization processes. For example, a sulfide-containing methacrylate was synthesized through esterification of methacryloyl chloride with 2-(ethylthio)ethanol. This precursor was then polymerized using atom-transfer radical polymerization, yielding polymers with sulfone side chains, indicating a pathway to synthesize sulfone-containing methacrylate polymers with potential applications in hydrophilic coatings and materials (Kameyama & Takasu, 2015).
Molecular Structure Analysis
The molecular structure of 2-sulfoethyl methacrylate copolymers influences their thermal degradation, solubility, and other physical properties. Studies have shown that the inclusion of 2-sulfoethyl methacrylate in copolymers with methyl methacrylate increases the material's limiting oxygen index and char formation, suggesting enhanced thermal stability and potential for improved fire retardancy (Hurley, Mittleman, & Wilkie, 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-sulfoethyl methacrylate derivatives can lead to the formation of polymers with varied properties. For instance, polymethacrylates bearing perfluorocyclobutyl and sulfonyl functionalities exhibit excellent thermal stability, highlighting the impact of molecular design on polymer properties. These materials were synthesized through radical and atom transfer radical polymerizations, demonstrating the versatility of methacrylate polymers for high-performance applications (Li et al., 2009).
Physical Properties Analysis
The physical properties of methacrylate polymers containing sulfonyl groups, such as hydrophilicity and thermal behavior, are significantly influenced by the polymer's molecular structure. For example, sulfolane-containing methacrylate polymers exhibit high glass transition temperatures and distinct thermal degradation behaviors compared to their sulfone counterparts. These properties are attributed to the bulky structure of the sulfolane group within the polymer chain, impacting the material's thermal stability and surface wetting characteristics (Fujii & McCarthy, 2016).
Chemical Properties Analysis
The chemical properties of 2-sulfoethyl methacrylate derivatives, including reactivity and degradation behavior, are crucial for their application in various fields. The copolymerization of 2-sulfoethyl methacrylate with other monomers can yield materials with tailored properties, such as improved hydrophilicity or thermal stability. Understanding the chemical behavior of these polymers, such as their reactivity ratios and degradation mechanisms, is essential for developing advanced materials with specific functionalities (Hurley, Mittleman, & Wilkie, 1993).
Wissenschaftliche Forschungsanwendungen
“2-Sulfoethyl methacrylate” is a water-soluble monomer that is used to introduce polar sites into polymer chains and confer shear stability to aqueous polymer dispersions . This property makes it useful in various scientific fields, particularly in materials science and bioengineering.
One specific application of “2-Sulfoethyl methacrylate” is in the creation of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . This is particularly useful in the construction of biodevices at small scales, such as microfluidic devices and biosensors .
The method of application typically involves the design and synthesis of polymers containing “2-Sulfoethyl methacrylate”, which are then used to form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption, and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
The outcomes of using “2-Sulfoethyl methacrylate” in this way include the creation of biodevices with high antibiofouling performance, which can be used in a wide range of applications, from lab-on-a-chip systems to artificial implants and drug delivery systems .
-
Electronics and Computers
- Methacrylate-based polymers, which can include “2-Sulfoethyl methacrylate”, are used in the electronics and computer industries .
- They are used to manufacture flat-screen computer monitors and televisions, as well as in DVDs, compact discs, and laser discs .
- Printed circuit board coatings also contain methacrylate polymers, which can provide them with increased resistance to corrosion, prolonging their service life .
-
Medical and Dental Applications
- These include intravenous (IV) tubing connectors, medical pump and filter housings, heart valves, hyperbaric chambers, baby incubators, artificial teeth, dentures, bridges, and dental prosthetics .
- Cements containing methacrylate-based polymers and liquid monomer are used by physicians in hip replacements and by dentists in white dental fillings with liquid monomers polymerized in situ .
-
Acrylic Cast and Extruded Sheets
- Polymethylmethacrylate (PMMA) and PMMA-based sheets, which can include “2-Sulfoethyl methacrylate”, help form shatter-resistant, clear and colored sheets for building windows, skylights, bus shelters, bullet proof security barriers, signs and retail displays, among other applications .
- PMMA also can be used with a mineral filler to make artificial stone for kitchen and bath countertops and sinks .
-
Acrylic Resin
-
Emulsion Stabilizing Comonomer
- “2-Sulfoethyl Methacrylate” can be used as an efficient emulsion stabilizing comonomer in low concentrations (1-2%), which results in the formation of polymer dispersions .
- This application is particularly useful in the production of paints, coatings, and adhesives, where stable emulsions are required .
-
Cryoprotective Agent
- In the field of cryobiology, “2-Sulfoethyl Methacrylate” can be used in the synthesis of cryoprotective agents .
- These agents are used to protect biological tissue from freezing damage during cryopreservation .
- The most widely used cryoprotective agent is dimethyl sulfoxide (DMSO), which is used in both “slow freezing” applications (5−10 wt %), where ice is allowed to form, and in vitrification(>20 wt %), where a glassy, ice-free, state is achieved by using high freezing rates .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMZQXXPOLCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29382-27-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044775 | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Sulfoethyl methacrylate | |
CAS RN |
10595-80-9 | |
| Record name | Sulfoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-SULFOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

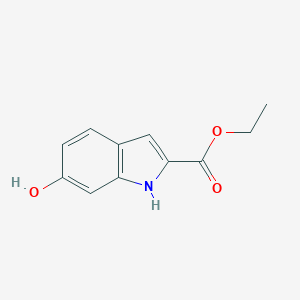
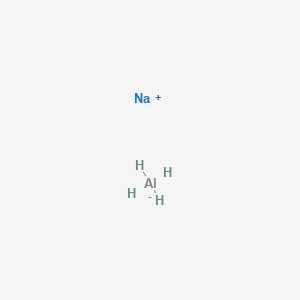
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
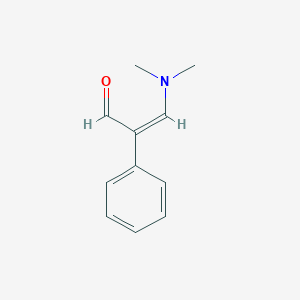
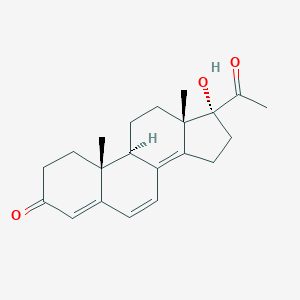
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
